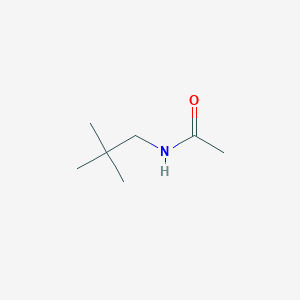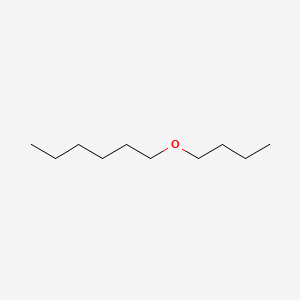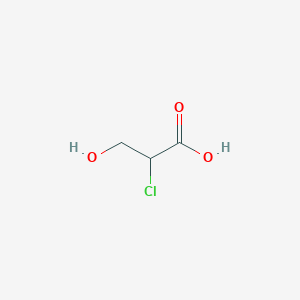
2-Chloro-3-hydroxypropionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-hydroxypropionic acid, also known as 2-Chloro-3-hydroxypropanoic acid, is a chemical compound with the empirical formula C3H5ClO3 . It is a derivative of 3-hydroxypropionic acid, which is an acidic viscous liquid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydroxypropionic acid consists of three carbon atoms, five hydrogen atoms, one chlorine atom, and three oxygen atoms . The molecular weight of this compound is 124.52 .Physical And Chemical Properties Analysis
2-Chloro-3-hydroxypropionic acid is a solid substance with a melting point of 52-56 °C . It has a density of 1.319 g/mL at 25 °C .Safety and Hazards
properties
CAS RN |
138250-73-4 |
|---|---|
Product Name |
2-Chloro-3-hydroxypropionic acid |
Molecular Formula |
C3H5ClO3 |
Molecular Weight |
124.52 g/mol |
IUPAC Name |
2-chloro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H5ClO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7) |
InChI Key |
GAHMZBZGINHHJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




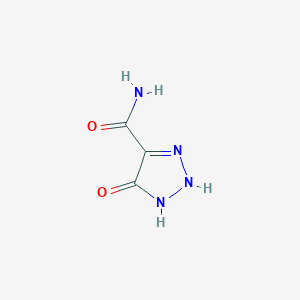
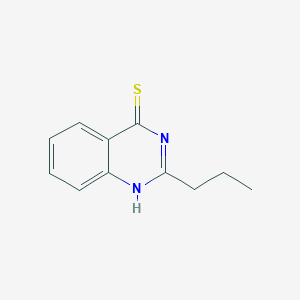

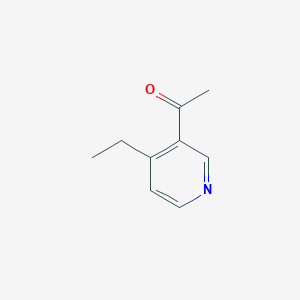




![Thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B8790400.png)
